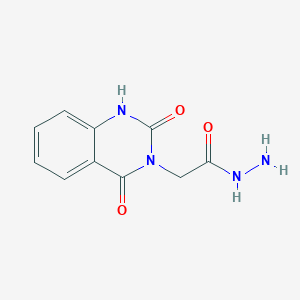

2-(2,4-Dioxo-1,4-dihydrochinazolin-3(2H)-yl)acetohydrazid

Übersicht

Beschreibung

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for synthesizing other biologically active quinazolinone derivatives.

Biology: It has shown promise in modulating biological pathways, making it a candidate for drug development.

Medicine: Its anticonvulsant and potential anticancer properties make it a subject of interest for therapeutic applications.

Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

Target of Action

The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA neurotransmitter, leading to increased inhibition of neuronal activity. It also inhibits carbonic anhydrase II, which can lead to changes in pH and ion transport in the body .

Biochemical Pathways

Its modulation of the gabaa receptor and inhibition of carbonic anhydrase ii suggest it may impact neurotransmission and acid-base balance in the body .

Pharmacokinetics

Its in vivo evaluation was performed using intraperitoneal administration , suggesting it may have good bioavailability through this route.

Result of Action

The compound has been evaluated for its anticonvulsant activity . In a pentylenetetrazole (PTZ)-induced seizure model in mice, it showed promising results, with phenobarbital and diazepam as reference anticonvulsant agents . This suggests that the compound’s action on the GABAA receptor and carbonic anhydrase II may result in anticonvulsant effects.

Biochemische Analyse

Biochemical Properties

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including carbonic anhydrase II and the GABAA receptor. The compound acts as an inhibitor of carbonic anhydrase II, which is an enzyme involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide can affect pH regulation and ion transport in cells .

Additionally, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system .

Cellular Effects

The effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide on various cell types and cellular processes are profound. In neuronal cells, the compound’s modulation of the GABAA receptor results in enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures . This anticonvulsant effect has been demonstrated in vivo using the pentylenetetrazole-induced seizure model in mice .

Furthermore, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide has been shown to influence cell signaling pathways and gene expression. By inhibiting carbonic anhydrase II, the compound can alter intracellular pH and ion homeostasis, which may impact various cellular functions, including metabolism and proliferation .

Molecular Mechanism

At the molecular level, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the benzodiazepine binding site on the GABAA receptor, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . This allosteric modulation increases chloride ion influx into neurons, leading to hyperpolarization and reduced excitability.

In addition, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide inhibits carbonic anhydrase II by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts pH regulation and ion transport, affecting cellular processes dependent on these functions.

Temporal Effects in Laboratory Settings

The stability and temporal effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide have been studied in laboratory settings. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained anticonvulsant effects, with no significant loss of efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide vary with dosage. At lower doses, the compound exhibits potent anticonvulsant activity without significant adverse effects . At higher doses, toxic effects such as sedation and motor impairment have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes facilitate the compound’s excretion and reduce its bioavailability. The interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism .

Transport and Distribution

The transport and distribution of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it may accumulate and exert localized effects .

Subcellular Localization

The subcellular localization of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target biomolecules . This localization is essential for its activity, as it allows the compound to modulate cellular processes at multiple levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide typically involves the condensation of 2,4-dioxo-1,4-dihydroquinazoline with acetohydrazide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the desired product yield .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: These compounds share a similar quinazolinone scaffold and exhibit anticonvulsant activity.

Quinazolin-4(3H)-one derivatives: These compounds have been studied for their diverse biological activities, including anticonvulsant and CNS depressant effects.

Uniqueness

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is unique due to its dual role as a positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II. This dual mechanism contributes to its potent anticonvulsant activity, distinguishing it from other similar compounds .

Biologische Aktivität

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound derived from the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. Its biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body.

The compound functions as a dual positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II .

- GABAA Receptor Modulation : By enhancing the receptor's response to gamma-aminobutyric acid (GABA), it increases inhibitory signaling in the central nervous system, which may contribute to its anticonvulsant effects.

- Carbonic Anhydrase II Inhibition : This inhibition affects pH regulation and ion transport within cells, suggesting a role in managing acid-base balance in physiological processes.

Anticonvulsant Activity

Research indicates that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exhibits significant anticonvulsant properties. In vivo studies have shown that it improves convulsive syndrome rates in animal models without impairing motor coordination . The compound's mechanism is believed to involve its interaction with carbonic anhydrase II, which plays a crucial role in the anticonvulsant effect .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies reveal that derivatives of quinazolinones exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating potent antiproliferative effects .

Comparative Analysis

To better understand the biological activity of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Mechanism of Action | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides | GABAA receptor modulation | Anticonvulsant | Similar efficacy but less selectivity |

| Quinazolin-4(3H)-one derivatives | Various receptor interactions | Anticonvulsant and CNS depressant | Broader range of activities but lower potency against specific targets |

Case Studies

- Anticonvulsant Study : A systematic evaluation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide demonstrated its efficacy in reducing seizure activity in mice models. The study highlighted that the compound did not impair motor coordination, making it a candidate for further research in epilepsy treatments .

- Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For example, compounds with nitrophenyl substituents showed IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

The pharmacokinetic profile of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide indicates favorable absorption when administered intraperitoneally. Its interaction with biochemical pathways highlights its potential to influence neurotransmission and metabolic processes through enzyme inhibition and receptor modulation.

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIUTKWWDHKWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.